molecular formula C20H23ClN2O2S B3598041 2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide

2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B3598041
M. Wt: 390.9 g/mol
InChI Key: LRRYWDORKIDMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound with a complex structure It features a thiophene ring substituted with a carboxamide group, a cyclohexyl group, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The chlorobenzoyl group is then attached through an amide bond formation reaction. The cyclohexyl group is introduced in the final step through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.

Scientific Research Applications

2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzoyl)amino]benzoic acid
  • 2-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide

Uniqueness

2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups and its structural complexity. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c1-12-13(2)26-20(23-18(24)15-10-6-7-11-16(15)21)17(12)19(25)22-14-8-4-3-5-9-14/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYWDORKIDMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
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2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
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2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
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2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
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2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
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2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide

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